molecular formula C15H35ClN2 B12659357 N-Dodecylpropane-1,3-diamine hydrochloride CAS No. 71732-94-0

N-Dodecylpropane-1,3-diamine hydrochloride

Cat. No.: B12659357
CAS No.: 71732-94-0
M. Wt: 278.90 g/mol
InChI Key: HCHBZCWDQZSHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Dodecylpropane-1,3-diamine hydrochloride is a chemical compound with the molecular formula C15H35ClN2. It is a colorless to pale yellow liquid with a characteristic amine odor. This compound is known for its surfactant properties and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Dodecylpropane-1,3-diamine hydrochloride can be synthesized through the reaction of dodecylamine with acrylonitrile, followed by hydrogenation. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-Dodecylpropane-1,3-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Dodecylpropane-1,3-diamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-dodecylpropane-1,3-diamine hydrochloride involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to cell lysis. It can also interact with proteins, altering their structure and function. These interactions make it effective as an antimicrobial agent and in various biochemical applications .

Comparison with Similar Compounds

Uniqueness: N-Dodecylpropane-1,3-diamine hydrochloride is unique due to its specific surfactant properties and its ability to interact with both lipid membranes and proteins. This makes it versatile for use in various fields, including chemistry, biology, and medicine .

Properties

CAS No.

71732-94-0

Molecular Formula

C15H35ClN2

Molecular Weight

278.90 g/mol

IUPAC Name

N'-dodecylpropane-1,3-diamine;hydrochloride

InChI

InChI=1S/C15H34N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16;/h17H,2-16H2,1H3;1H

InChI Key

HCHBZCWDQZSHBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.